molecular formula C10H13NO3 B14279140 N-(3-Ethoxy-4-hydroxyphenyl)acetamide CAS No. 135325-75-6

N-(3-Ethoxy-4-hydroxyphenyl)acetamide

Cat. No.: B14279140
CAS No.: 135325-75-6
M. Wt: 195.21 g/mol
InChI Key: TWCZYZFDODHXDK-UHFFFAOYSA-N
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Description

N-(3-Ethoxy-4-hydroxyphenyl)acetamide is a substituted acetamide derivative with the molecular formula C₁₀H₁₃NO₃ and a molar mass of 195.22 g/mol . Its structure features a phenyl ring substituted with an ethoxy group (–OCH₂CH₃) at position 3 and a hydroxyl group (–OH) at position 4, linked to an acetamide moiety (–NHCOCH₃). This compound is of interest due to its structural similarity to analgesics like paracetamol and phenacetin, though its pharmacological profile and physicochemical properties differ significantly based on substitution patterns .

Properties

CAS No.

135325-75-6

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

N-(3-ethoxy-4-hydroxyphenyl)acetamide

InChI

InChI=1S/C10H13NO3/c1-3-14-10-6-8(11-7(2)12)4-5-9(10)13/h4-6,13H,3H2,1-2H3,(H,11,12)

InChI Key

TWCZYZFDODHXDK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)NC(=O)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(3-Ethoxy-4-hydroxyphenyl)acetamide typically begins with 3-ethoxy-4-hydroxybenzaldehyde and acetic anhydride.

    Reaction Conditions: The reaction involves the acetylation of the phenolic hydroxyl group using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.

    Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain pure this compound.

Industrial Production Methods:

    Large-Scale Synthesis: Industrial production may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-Ethoxy-4-hydroxyphenyl)acetamide can undergo oxidation reactions to form corresponding quinones.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: N-(3-Ethoxy-4-hydroxyphenyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various processes.

Biology:

    Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

    Antioxidant Properties: It exhibits antioxidant properties, which are explored for therapeutic applications.

Medicine:

    Pharmaceuticals: this compound is investigated for its potential use in the development of new pharmaceuticals, particularly for its analgesic and anti-inflammatory properties.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties, such as enhanced durability and resistance to degradation.

Mechanism of Action

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(3-Ethyl-4-hydroxyphenyl)acetamide (3-Ethylparacetamol)

  • Structure : Ethyl (–CH₂CH₃) at position 3 instead of ethoxy (–OCH₂CH₃) .
  • Key Differences :
    • The ethyl group is less polar than ethoxy, reducing water solubility.
    • Lacks the ether oxygen, altering electronic effects on the aromatic ring.
    • Biological Relevance : Ethyl substitution may influence metabolic stability compared to ethoxy derivatives .

N-(4-Hydroxyphenyl)acetamide (Paracetamol)

  • Key Differences: Paracetamol’s simpler structure enhances metabolic clearance via glucuronidation/sulfation.

N-(4-Ethoxyphenyl)acetamide (Phenacetin)

  • Key Differences :
    • Phenacetin’s 4-ethoxy substitution lacks the hydrogen-bonding capability of the 4-hydroxyl group in the target compound.
    • Phenacetin is metabolized to paracetamol, whereas N-(3-Ethoxy-4-hydroxyphenyl)acetamide may follow distinct metabolic pathways due to competing substituents .

N-(3-Chloro-4-hydroxyphenyl)acetamide

  • Structure : Chloro (–Cl) at position 3; hydroxyl (–OH) at position 4 .
  • Key Differences :
    • Chlorine’s electron-withdrawing effect increases acidity of the hydroxyl group (pKa ~8–9) compared to ethoxy’s electron-donating effect (pKa ~10–11).
    • Chlorinated derivatives often exhibit altered pharmacokinetics and toxicity profiles .

N-(3-Methoxy-4-hydroxyphenyl)acetamide

  • Structure : Methoxy (–OCH₃) at position 3 instead of ethoxy .
  • Key Differences :
    • Methoxy is smaller and less lipophilic than ethoxy, affecting membrane permeability.
    • Ethoxy’s longer alkyl chain may enhance metabolic oxidation, forming reactive intermediates .

Comparative Data Table

Compound Substituents Molecular Weight (g/mol) LogP* Key Pharmacological Notes
This compound 3-OCH₂CH₃, 4-OH 195.22 ~1.2 Potential analgesic; structural analog of paracetamol
Paracetamol 4-OH 151.16 0.46 COX inhibition; rapid metabolism
Phenacetin 4-OCH₂CH₃ 179.22 1.58 Prodrug metabolized to paracetamol
3-Ethylparacetamol 3-CH₂CH₃, 4-OH 179.22 1.34 Reduced polarity vs. ethoxy analog
N-(3-Chloro-4-hydroxyphenyl)acetamide 3-Cl, 4-OH 185.61 1.78 Increased toxicity risk due to Cl

*LogP values estimated using fragment-based methods.

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